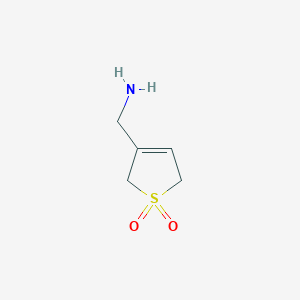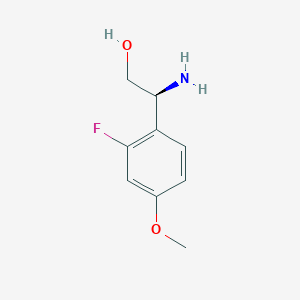
(S)-2-Amino-2-(2-fluoro-4-methoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol: is a chemical compound with the molecular formula C9H12FNO2 . This compound is characterized by the presence of an amino group, a fluorine atom, and a methoxy group attached to a phenyl ring. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods: In an industrial setting, the production of (2S)-2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group (e.g., ketone or aldehyde) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: It is used in studies to investigate the inhibition of specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry:
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
(2S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-ol: Similar structure with a chlorine atom instead of fluorine.
(2S)-2-Amino-2-(2-fluoro-4-hydroxyphenyl)ethan-1-ol: Similar structure with a hydroxy group instead of a methoxy group.
(2S)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol: Similar structure with a methyl group instead of a methoxy group.
Uniqueness:
- The presence of the fluorine atom in (2S)-2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
- The methoxy group enhances the compound’s solubility and may affect its pharmacokinetic properties.
This detailed article provides a comprehensive overview of (2S)-2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H12FNO2 |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
Clave InChI |
VLJUIYMCMQFPJT-SECBINFHSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)[C@@H](CO)N)F |
SMILES canónico |
COC1=CC(=C(C=C1)C(CO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



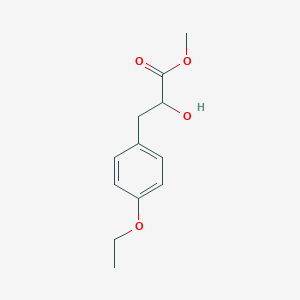
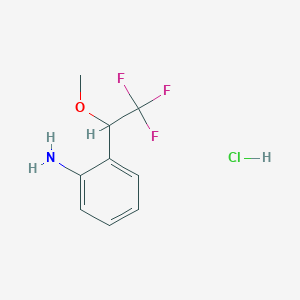
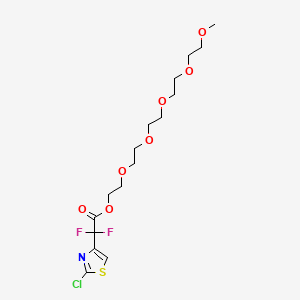
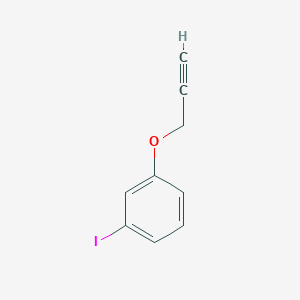
![methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate](/img/structure/B13560909.png)
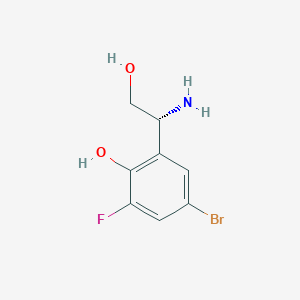
![1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride](/img/structure/B13560926.png)
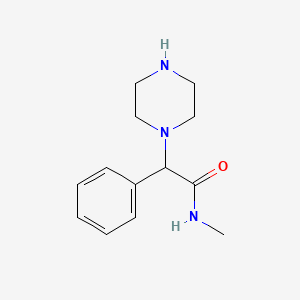
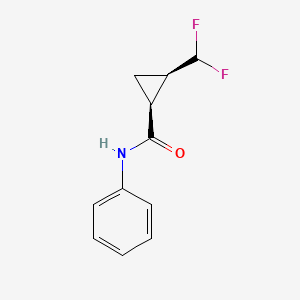
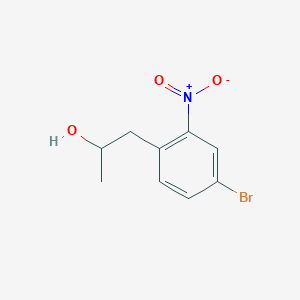
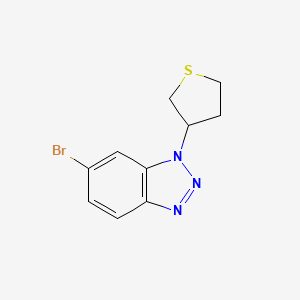
![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)
